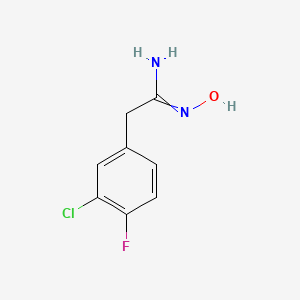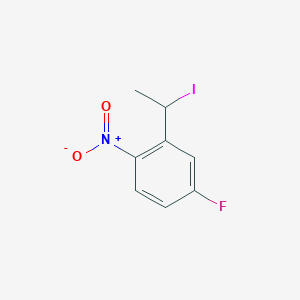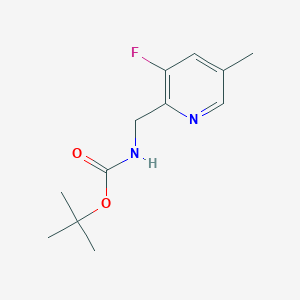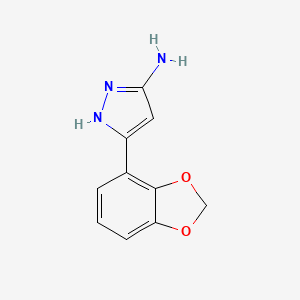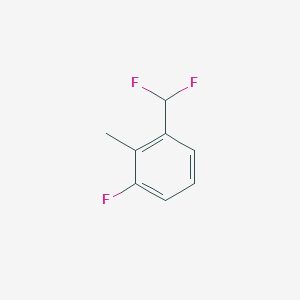
5-Methylhexyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexyl dihydrogen phosphate is an organophosphate compound that features a phosphate group bonded to a 5-methylhexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexyl dihydrogen phosphate typically involves the reaction of 5-methylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Methylhexanol+Phosphoric Acid→5-Methylhexyl Dihydrogen Phosphate+Water
The reaction is typically conducted at a temperature range of 50-70°C, with continuous stirring to ensure proper mixing of the reactants. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize the production of the desired compound. The product is then separated and purified using industrial-scale techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhexyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Phosphoric acid derivatives and other oxidized products.
Reduction: Phosphite compounds and other reduced forms.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methylhexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Methylhexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular membranes and proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium dihydrogen phosphate: Commonly used in fertilizers and fire extinguishers.
Potassium dihydrogen phosphate: Used in optical applications and as a buffering agent.
Diammonium hydrogen phosphate: Widely used in agriculture and as a flame retardant.
Uniqueness
5-Methylhexyl dihydrogen phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its 5-methylhexyl chain provides hydrophobic characteristics, while the phosphate group offers reactivity and interaction potential with various biological and chemical systems. This combination of properties makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C7H17O4P |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
5-methylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C7H17O4P/c1-7(2)5-3-4-6-11-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |
Clave InChI |
ZTDDPRXWIFYYCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


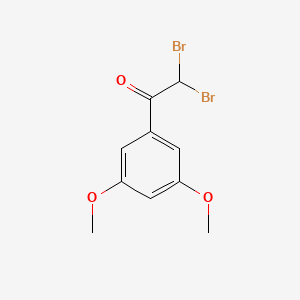

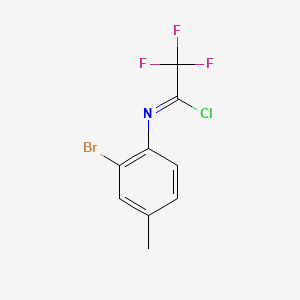
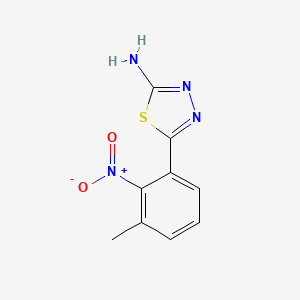
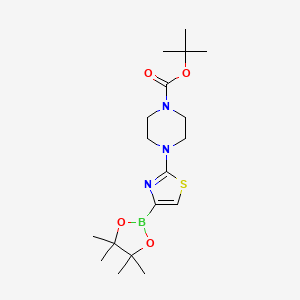
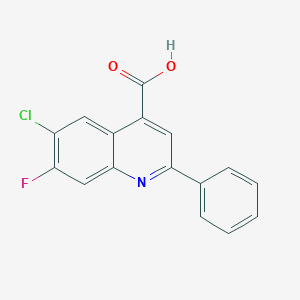
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)

![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)
